molecular formula C18H18N8OS B2432070 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203386-39-3

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2432070
CAS No.: 1203386-39-3
M. Wt: 394.46
InChI Key: YKQMSZUZZXACHM-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H18N8OS and its molecular weight is 394.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8OS/c1-25-12-22-24-18(25)28-9-8-21-16(27)11-26-15-5-3-2-4-13(15)23-17(26)14-10-19-6-7-20-14/h2-7,10,12H,8-9,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQMSZUZZXACHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a novel compound that combines the pharmacophoric features of triazoles and benzimidazoles. The biological activity of such compounds has gained significant interest due to their potential therapeutic applications, particularly in antimicrobial, anticancer, and antifungal domains. This article explores the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on current research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-methyl-4H-1,2,4-triazole derivatives. The process includes:

  • Formation of Triazole-Thioether : The initial step involves reacting 4-methyl-4H-1,2,4-triazole with appropriate thiol reagents to form thioether derivatives.
  • Coupling with Benzimidazole : The thioether is then coupled with a benzimidazole derivative via acylation or other coupling methods to yield the target compound.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds containing 1,2,4-triazole moieties exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds similar to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-... have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger .
CompoundActivity TypeTarget OrganismReference
N-(2...AntifungalCandida albicans
N-(2...AntifungalAspergillus niger

Anticancer Activity

The triazole and benzimidazole frameworks are known for their anticancer properties. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer progression .
  • Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Structure–Activity Relationships (SAR)

Understanding the SAR for this class of compounds is crucial for optimizing their biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the triazole or benzimidazole rings significantly influences activity.
  • Linker Length and Composition : Variations in the linker (thioether length and composition) can modulate the bioavailability and interaction with biological targets.

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole-thioether compounds against fungal pathogens. The results demonstrated that modifications to the triazole ring enhanced antifungal potency significantly.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related compounds in vitro. Results indicated that specific modifications led to increased apoptosis in breast cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
The compound exhibits significant antimicrobial properties due to its triazole and benzimidazole moieties. Triazoles are known for their ability to inhibit fungal growth and have been utilized in various antifungal medications. Research indicates that derivatives of triazoles can effectively target fungal enzymes, thereby disrupting their metabolic processes .

Anticancer Potential:
Studies have shown that compounds featuring triazole rings can possess anticancer activity. For instance, similar triazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including those of breast and colon cancers. The interaction of these compounds with specific cellular targets may induce apoptosis in malignant cells .

Biological Studies

Enzyme Inhibition:
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can be employed in enzyme inhibition studies. The structural characteristics allow it to bind selectively to certain enzymes, potentially leading to the development of new therapeutic agents that modulate enzyme activity .

Cellular Assays:
The compound has been utilized in cellular assays to investigate its effects on cell proliferation and viability. These studies often involve treating cultured cells with varying concentrations of the compound and assessing changes in cell growth and survival rates .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A recent study investigated a series of triazole derivatives for their anticancer properties. Among these derivatives, one showed significant cytotoxicity against breast cancer cell lines. The study employed both in vitro assays and molecular docking studies to elucidate the binding affinity of the compound to target proteins involved in cancer progression .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of triazole-based compounds. The study demonstrated that specific derivatives exhibited potent antifungal activity against Candida species, suggesting potential for therapeutic applications in treating fungal infections .

Q & A

Q. What are the established synthetic routes for N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the pyrazine-substituted benzimidazole and the 4-methyl-1,2,4-triazole-thioethyl moiety. A common approach includes:

  • Step 1 : Condensation of 2-(pyrazin-2-yl)-1H-benzo[d]imidazole with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Thioetherification using 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH/ethanol) to introduce the triazole-thioethyl group.
  • Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity . Reaction conditions (temperature, solvent, and pH) are critical for yield optimization.

Q. Which analytical techniques are used to confirm the structural identity and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify connectivity and substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~450–460) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~2550 cm1^{-1} (S-H stretch, if present) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (deviation <0.4%) .

Q. What are the common chemical reactions or modifications applicable to this compound?

The compound’s reactivity is influenced by its functional groups:

  • Amide group : Resistant to hydrolysis under mild conditions but can undergo acid/base-catalyzed cleavage at elevated temperatures.
  • Triazole-thioether : Susceptible to oxidation (e.g., H2_2O2_2/acetic acid forms sulfoxide derivatives) .
  • Benzimidazole : Can participate in electrophilic substitution (e.g., nitration, halogenation) at the 5- or 6-position .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in multi-step reactions?

Experimental design (DoE) and statistical modeling are critical:

  • Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading).
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. temperature) to maximize yield .
  • Continuous-Flow Chemistry : Reduces side reactions and improves reproducibility by controlling residence time and mixing efficiency .

Q. How can computational tools predict the biological activity of this compound and its derivatives?

  • PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .
  • Molecular Docking : Simulates binding interactions with proteins (e.g., EGFR, CYP450 enzymes) using software like AutoDock Vina. The triazole and benzimidazole moieties often exhibit strong π-π stacking with aromatic residues .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on pyrazine) with bioactivity trends .

Q. How can structure-activity relationships (SAR) be analyzed for analogs of this compound?

SAR studies involve:

  • Systematic Substituent Variation : Modify the pyrazine (e.g., replace with pyridine), benzimidazole (e.g., introduce methyl groups), or triazole (e.g., alkyl chain elongation) .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition or cell viability assays. For example, triazole derivatives with electron-deficient aryl groups often enhance anticancer activity .
  • Crystallography : Resolve X-ray structures to identify key binding motifs (e.g., hydrogen bonds between the acetamide carbonyl and target proteins) .

Q. How should researchers resolve contradictions between experimental bioactivity data and computational predictions?

  • Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., pyrazolo[1,5-a]imidazole derivatives in ).
  • Mechanistic Studies : Use techniques like surface plasmon resonance (SPR) to validate binding kinetics if docking predictions conflict with activity data .

Q. What strategies are effective in improving the pharmacokinetic properties of this compound?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the acetamide) to enhance solubility .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., triazole oxidation) and guide structural shielding (e.g., fluorination) .
  • LogP Optimization : Adjust lipophilicity via substituent modification (e.g., replacing pyrazine with less polar heterocycles) to balance membrane permeability and solubility .

Methodological Notes

  • Key Citations : Prioritized peer-reviewed journals (e.g., American Journal of Organic Chemistry, Acta Crystallographica) and synthesis protocols from university research groups .
  • Data Contradictions : Addressed via cross-validation of analytical and computational results.

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